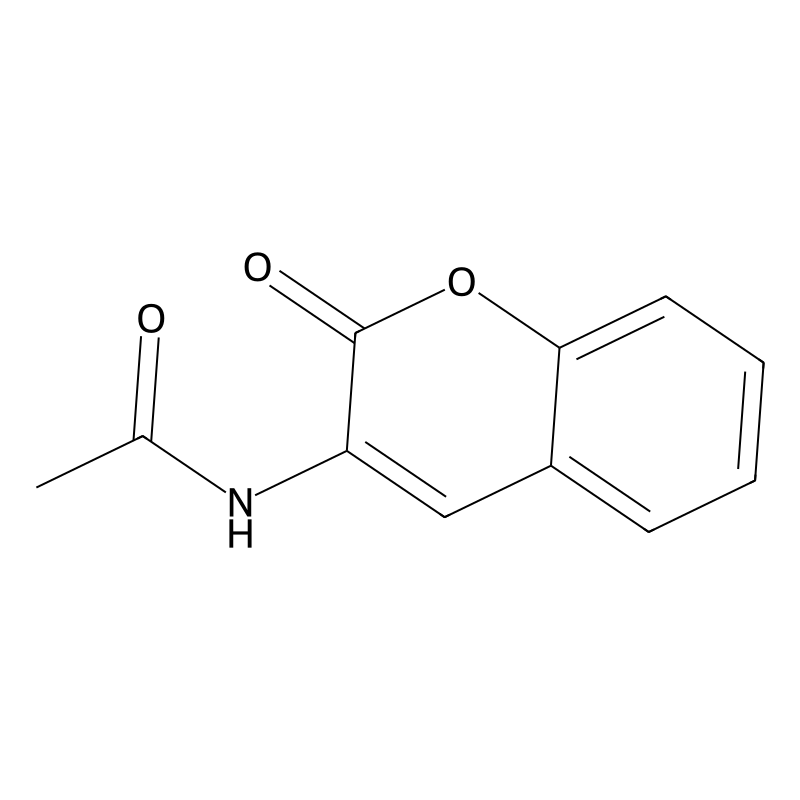

3-Acetamidocoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

what is 3-Acetamidocoumarin used for in research

Experimental Protocols in Research

The provided search results detail specific experimental methodologies for the synthesis and biological testing of 3-Acetamidocoumarin and its derivatives.

Synthesis of this compound (Dakin's Procedure) [1]

- Reaction Setup: Salicylaldehyde is reacted with N-acetylglycine in acetic anhydride.

- Conditions: The mixture is heated at 110°C for 7 hours.

- Product: The crude this compound is obtained and can be purified as needed.

Synthesis of 3-Aminocoumarin from this compound [1]

- Reaction Setup: this compound is hydrolyzed in a solution of 50% hydrochloric acid (HCl) in ethanol.

- Conditions: The reaction is carried out at 100°C for 1 hour.

- Product: 3-Aminocoumarin, which is a key intermediate for further derivatization.

Synthesis of Amide Derivatives (General Procedure) [2]

- Reaction Setup: A ketone (2 mM), hydroxylamine hydrochloride (3 mM), and thiamine hydrochloride (0.4 mM) are combined in a solvent of 1,4-dioxane and water (9:1 ratio).

- Conditions: The mixture is heated at 90°C for 30-90 minutes, and the reaction progress is monitored by thin-layer chromatography (TLC).

- Work-up: After cooling, the product is dissolved in ethyl acetate, washed with water and brine, dried (e.g., with Na₂SO₄), and concentrated. The final amide is obtained through recrystallization from ethanol, with yields ranging from 75% to 95%.

In Vitro Assay for Acetylcholinesterase (AChE) Inhibition [1]

- Method: The inhibitory activity of synthesized compounds is evaluated using Ellman's method.

- Enzyme Source: Acetylcholinesterase from Electrophorus electricus (electric eel).

- Screening: Compounds are first tested at a single concentration (e.g., 1 μM). Those showing more than 50% enzyme inhibition are then further evaluated to determine their half-maximal inhibitory concentration (IC₅₀) values.

- Controls: Donepezil hydrochloride and tacrine are used as reference standard inhibitors.

The following diagram illustrates the key synthetic pathways and research applications of this compound as described in the protocols:

Synthetic pathways and research applications of this compound.

Quantitative Research Findings

The table below consolidates key quantitative data from research studies involving this compound.

| Compound / Assay | Measured Value / Concentration | Biological Model / Context | Reference |

|---|---|---|---|

| Cardamonin (Positive Control) [3] | 0.625, 2.5, and 10 μM | Dose-dependently reduced cyst formation & enlargement | Madin-Darby Canine Kidney (MDCK) cyst model |

| Benzylpyridinium Salt 9h [1] | IC₅₀ = 1.53 ± 0.01 nM | Acetylcholinesterase (AChE) Inhibition | Electrophorus electricus AChE |

| Benzylpyridinium Salt 9e [1] | IC₅₀ = 3.05 ± 0.28 nM | Acetylcholinesterase (AChE) Inhibition | Electrophorus electricus AChE |

| Reference: Donepezil·HCl [1] | IC₅₀ = 53.51 ± 3.12 nM | Acetylcholinesterase (AChE) Inhibition | Electrophorus electricus AChE |

| Amide Synthesis Protocol [2] | Yield: 75% to 95% | Synthesis of amides from ketones | General organic synthesis |

Based on the search results, the primary research utility of this compound lies in its role as a key synthetic intermediate. It is a crucial precursor for generating 3-aminocoumarin and, subsequently, a wide array of amide-linked conjugates for drug discovery, particularly in developing potent acetylcholinesterase inhibitors.

References

how to identify 3-Acetamidocoumarin NMR spectra

Compound Identification and Synthesis

3-Acetamidocoumarin (CAS Registry Number: 779-30-6) has the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol [1] [2]. Its IUPAC name is N-(2-oxo-2H-chromen-3-yl)acetamide.

In synthetic pathways, this compound is a key intermediate. The compound is typically synthesized from salicylaldehyde and N-acetylglycine in acetic anhydride, a reaction known as the Dakin procedure [3]. The synthetic workflow is summarized below.

Synthesis of 3-Aminocoumarin for Conjugate Preparation [3]

A Guide to Interpreting the NMR Spectrum

Based on its molecular structure, you can anticipate the NMR signals of this compound. The following table breaks down the expected signals for the ¹H NMR spectrum.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling Information |

|---|

| Amide Proton (-NH-) | ~10 - 12 [4] | Singlet (s). Often broad due to hydrogen bonding. | | Coumarin H-4 (=CH-) | ~7.5 - 8.5 | Doublet (d), J ~ 5-9 Hz. Couples to H-5. | | Aromatic Protons (H-5, H-6, H-7, H-8) | ~6.8 - 8.0 | Complex multiplet (m). Aromatic ring often resembles an AA'BB' or AA'XX' spin system. | | Acetyl Methyl (-CO-CH₃) | ~2.0 - 2.5 [4] | Singlet (s). Sharp peak from three equivalent protons. |

For the ¹³C NMR spectrum, you can expect the following key signals:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|

| Lactone Carbonyl (C-2) | ~160 - 165 | | Amide Carbonyl (-CO-CH₃) | ~168 - 172 | | C-3 (Attached to N) | ~110 - 120 | | C-4 (=CH-) | ~140 - 150 | | Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) | ~115 - 135 | | Methyl Carbon (-CO-CH₃) | ~22 - 25 |

Experimental Protocol for NMR Identification

To obtain and assign the NMR spectrum for your compound, follow this general workflow.

Workflow for NMR-based Structure Identification

- Sample Preparation: Weigh 5-10 mg of your purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d6 is highly recommended as it effectively resolves amide proton signals [5].

- Data Acquisition: On your NMR spectrometer, run a standard ¹H experiment. For complex overlapping regions, a COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other [6].

- Spectrum Calibration: Calibrrate your spectrum using the signal from the deuterated solvent as an internal reference (e.g., DMSO-d6 at 2.50 ppm for ¹H). Alternatively, use a trace amount of Tetramethylsilane (TMS) at 0.00 ppm [4].

- Signal Assignment:

- Identify singlets first: Look for the sharp singlet of the acetyl methyl group and the broad singlet of the amide proton.

- Analyze the aromatic region: Use the COSY spectrum to trace connectivity between the different aromatic protons and H-4.

- Check integration: Ensure the relative areas under the peaks match the number of protons assigned to them (e.g., the methyl peak should integrate for 3H) [4].

Key Considerations for Researchers

- Sensitivity and Purity: NMR is inherently less sensitive than techniques like mass spectrometry. Ensure your sample is highly pure to avoid obscured signals from impurities [5].

- Solvent Choice: The choice of solvent can influence chemical shifts. DMSO-d6 is preferable over CDCl3 for observing amide protons.

- Data Comparison: For definitive confirmation, compare your experimental spectrum with one from a commercial compound database (like the NIST WebBook) or a published article that includes the full spectral data.

References

- 1. -Acetylaminocoumarin [webbook.nist.gov]

- 2. - 3 | 779-30-6 ACETAMIDOCOUMARIN [chemicalbook.com]

- 3. BJOC - Synthesis of -aminocoumarin-N-benzylpyridinium conjugates... [beilstein-journals.org]

- 4. Principles, Interpreting an... | Technology Networks NMR Spectroscopy [technologynetworks.com]

- 5. Advantages and Limitations of Nuclear ... Magnetic Resonance [azooptics.com]

- 6. Homo- and Hetero-Covariance NMR and... | IntechOpen Spectroscopy [intechopen.com]

3-Acetamidocoumarin solubility and stability

Core Chemical & Biological Data

The following table summarizes the key identified properties and biological activities of 3-Acetamidocoumarin.

| Property Category | Details |

|---|---|

| CAS Registry Number | 779-30-6 [1] [2] [3] |

| Molecular Formula | C₁₁H₉NO₃ [1] [2] [3] |

| Molecular Weight | 203.19 g/mol [1] [2] |

| Melting Point | 205-207 °C (lit.) [1] [2] |

| Biological Role | Plays a role in biology and medicine; has been used in research related to the treatment of burns, brucellosis-rheumatic diseases, and cancer [2]. |

| Mechanism of Action | In a study on polycystic kidney disease, a related compound, Cardamonin, was found to inhibit renal cyst growth and interstitial fibrosis by downregulating the MAPK, Wnt, mTOR, and TGF-β/Smad signaling pathways [4]. |

Experimental Insights & Proposed Workflows

While direct experimental protocols for this compound were not available, the following diagram synthesizes information from the search results to outline a potential workflow for its stability and kinetics study, based on general pharmaceutical development practices [5].

Potential stability and kinetics study workflow

Based on the search results and general principles, here are methodologies relevant to this compound:

Stability and Degradation Kinetics: While no specific study on this compound was found, general strategies for stability studies involve subjecting the drug substance to various stress conditions (hydrolysis, oxidation, photolysis, thermal) [5]. The degradation kinetics are then studied by monitoring the drug's concentration over time. The order of the reaction (zero, first, or second) is determined by finding the best-fit model, which allows for the calculation of key parameters like the degradation rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀), the latter being critical for predicting shelf-life [5].

Interaction with Physical Processes: One study investigated the effect of an atmospheric pressure argon plasma jet on this compound dissolved in ethanol and methanol [6]. The experimental protocol involved:

- Sample Preparation: Preparing solutions with a concentration of approximately 5 × 10⁻⁴ M [6].

- Treatment: Applying the plasma jet to the solutions for set durations (e.g., 1 and 3 minutes) at room temperature [6].

- Analysis: Using Fourier-Transform Infrared (FT-IR) spectroscopy to observe changes in the molecular structure by comparing the vibrational spectra of the samples before and after plasma treatment [6].

A Guide for Further Research

The available data is limited. To build a comprehensive technical guide, you may need to consult specialized databases and design experimental studies.

Investigate Solubility: Since solubility data is absent from the results, you could:

- Consult Specialized Databases: Look into scientific databases like SciFinder or Reaxys, which often contain physicochemical properties for a wide range of chemicals.

- Experimental Determination: Common laboratory methods for determining solubility include the shake-flask method or using automated potentiometric titration. Testing solubility in a range of pharmaceutically relevant solvents (e.g., water, DMSO, ethanol) would be highly valuable.

Probe Stability Further: To build on the general kinetic principles, you could:

- Conduct Forced Degradation Studies: Systematically expose this compound to acidic, basic, oxidative, and photolytic conditions, then use HPLC-MS to monitor degradation and identify degradation products [5].

- Study Thermal Stability: Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to understand its behavior under heat.

References

- 1. - 3 | 779-30-6 ACETAMIDOCOUMARIN [chemicalbook.com]

- 2. - 3 | CAS#:779-30-6 | Chemsrc acetamidocoumarin [chemsrc.com]

- 3. -Acetylaminocoumarin [webbook.nist.gov]

- 4. Cardamonin retards progression of autosomal dominant polycystic... [pubmed.ncbi.nlm.nih.gov]

- 5. Systematic strategies for degradation kinetic study of pharmaceuticals... [jast-journal.springeropen.com]

- 6. sciencedirect.com/science/article/abs/pii/S0167732216307437 [sciencedirect.com]

Comprehensive Technical Guide to 3-Substituted Coumarin Derivatives: Synthesis, Bioactivity, and Therapeutic Applications

Introduction and Significance

3-substituted coumarin derivatives represent a strategically important class of heterocyclic compounds in medicinal chemistry and drug discovery. The coumarin nucleus (1-benzopyran-2-one) serves as a privileged scaffold that can be functionalized at various positions, with the C-3 position being particularly significant for modulating biological activity. These derivatives have garnered substantial research attention due to their diverse pharmacological profiles and ability to interact with multiple biological targets through various binding modes [1].

The significance of 3-substituted coumarins stems from their structural diversity and broad therapeutic potential. Recent studies have demonstrated that substitutions at the C-3 position can dramatically enhance target selectivity and pharmacological potency while maintaining favorable toxicity profiles. These compounds have shown promising results in targeting various disease-associated enzymes and receptors, including cyclooxygenases, carbonic anhydrases, monoamine oxidases, and various kinases [2] [3] [4]. The coumarin core's ability to form non-covalent interactions with active sites of target proteins makes it an indispensable structural subunit for developing compounds with improved pharmacological profiles [2].

Biological Activities and Therapeutic Potential

Anti-inflammatory Activity

3-substituted coumarin derivatives have demonstrated significant anti-inflammatory potential through multiple mechanisms, particularly via cyclooxygenase (COX) inhibition. A 2020 study synthesized a series of 3-substituted coumarin derivatives with benzyl sulfone/sulfoxide moieties at the C-3 position and evaluated their COX inhibitory activity [2].

Table 1: COX Inhibitory Activity of Selected 3-Substituted Coumarin Derivatives [2]

| Compound | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM |

|---|---|---|

| 6a | 46.76 | 21.58 |

| 6b | 34.74 | 25.47 |

| 6c | 43.59 | - |

| 6h | - | 33.48 |

| 6i | - | - |

| 6l | - | 35.71 |

| Indomethacin | 51.11 | 35.26 |

The in vivo studies revealed that compounds 6b, 6i, and 6l remarkably repressed xylene-induced ear swelling in mice at 20 mg/kg. Specifically, compound 6l demonstrated particularly strong efficacy at 10 mg/kg, displaying favorable anti-inflammatory activity comparable to the reference drug indomethacin [2]. These findings position 6l as a promising candidate for further development as an anti-inflammatory agent.

Other coumarin derivatives such as imperatorin have also shown anti-inflammatory effects in lipopolysaccharide-stimulated RAW264.7 mouse macrophages by inhibiting protein expression of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) [1]. The anti-inflammatory and immunomodulatory effects of terpenoid coumarins including umbelliprenin and methyl galbanate have been demonstrated both in vivo and in vitro, showing proliferative effects and release of interleukin-4 (IL-4) and interferon (INF)-γ upon COX-2 inhibition [1].

Anticancer Activity

3-substituted coumarins have emerged as promising anticancer agents with multiple mechanisms of action. Recent research has focused on their potential as inhibitors of tumor-associated carbonic anhydrases (TACAs), particularly CAIX and CAXII, which are overexpressed in various cancers and play crucial roles in tumor pH regulation and metastasis [3].

A 2024 study designed 52 novel 3-substituted coumarins prioritized for synthetic feasibility and employed machine-learning approaches to predict their pharmacological potential [3]. Seventeen compounds were predicted as cytotoxic against HeLa cells by interfering with TACAs. Experimental validation showed that most compounds displayed potent cytotoxic activity as predicted, with compounds 15, 20, and 22 exhibiting the highest activity. These compounds demonstrated pronounced activity against carbonic anhydrases I, II, IX, and XII, with compounds 15 and 20 showing considerable selectivity for the tumor-associated isoforms [3].

The anticancer mechanisms of 3-substituted coumarins extend beyond carbonic anhydrase inhibition. In gynecological cancers, specific derivatives induce cell apoptosis, target PI3K/Akt/mTOR signaling pathways, inhibit carbonic anhydrase, and disrupt microtubules [5]. Additionally, they inhibit tumor multidrug resistance and angiogenesis, and regulate reactive oxygen species. Specific coumarin derivatives such as auraptene, praeruptorin, osthole, and scopoletin show anti-invasive, anti-migratory, and antiproliferative activities by arresting the cell cycle and inducing apoptosis [5].

Table 2: Anticancer Activity of 3-Substituted Coumarins Against Various Cancer Types

| Cancer Type | Coumarin Derivatives | Mechanisms of Action |

|---|---|---|

| Cervical Cancer | Pulchrin A, 2-imino-coumarin hybrids | Increased Ca²⁺ and ROS generation; reduced mitochondrial membrane potential; reduced Bcl-xL and Bcl-2 protein levels [5] |

| Ovarian Cancer | Coumarin-substituted benzimidazolium chlorides | Activation of procaspases 3 and 9; downregulation of Bcl-2 protein; upregulation of Bax protein; cell cycle arrest at G0/G1 phase [5] |

| Breast, Lung, Colorectal, Liver, Kidney Cancers | Various 3-substituted coumarins | Molecular docking studies show selective binding to proteins involved in cellular processes [1] |

Antimicrobial Activity

3-substituted coumarin derivatives have demonstrated significant potential in addressing antimicrobial resistance, particularly against challenging pathogens like Staphylococcus aureus. The increasing prevalence of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) has intensified the search for novel antimicrobial scaffolds [6].

A recent study evaluated dicoumarols and coumarin derivatives (1-20) against Gram-positive and Gram-negative bacterial strains [6]. Compound 1 demonstrated the highest activity against S. aureus with a 28 mm zone of inhibition. Compounds 2, 5, and 6 also showed excellent activity in the range of 25-26 mm zone of inhibition. Structure-activity relationship analysis revealed that non-substituted dicoumarol (1) exhibited the highest activity against S. aureus, with electron-donating methoxy groups (14-20) demonstrating lower activity than electron-withdrawing chloro groups (2-6) [6].

Another study investigating amino/nitro-substituted 3-aryl coumarins (21-30) found that compound 26 exhibited excellent activity against S. aureus at a MIC value of 8 µg/mL with a 32 mm zone of inhibition, comparable to the standard drug ampicillin [6]. Analogs with nitro groups (21-27) substituted at the C-6 position of coumarin showed more potent activity than methoxy (28 and 29) and methyl (30) groups. The C-3 position of phenyl substituted with meta-methyl (26) demonstrated the highest activity [6].

Neuroprotective Activity

3-substituted coumarins have shown significant potential as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases and depressive disorders. Recent research has revealed that phenyl substitution at the C-3 position has a unique effect on MAO inhibitory activity and selectivity [4].

Specifically, 3-phenyl substitution in coumarin derivatives significantly enhances MAO-B inhibition and increases selectivity for MAO-A, while 4-phenyl substitution is more effective for MAO-A inhibition [4]. This structure-activity relationship provides valuable insights for designing coumarin-based MAO inhibitors with tailored selectivity profiles for specific neurological disorders.

Synthesis Methodologies

Knoevenagel Condensation

The Knoevenagel condensation represents one of the most important and widely used methods for synthesizing 3-substituted coumarin derivatives. This reaction typically involves condensation between ortho-hydroxybenzaldehydes and active methylene compounds [7].

Recent methodological advances have significantly improved the efficiency of this synthetic approach. An efficient green one-pot synthetic method has been developed for the synthesis of 3-substituted coumarin derivatives using aldehydes, 4-hydroxycoumarin, and Meldrum's acid in aqueous media at 50°C, yielding products within 15-45 minutes [7]. This method offers advantages including environmental friendliness, high efficiency, and simple operation.

Microwave-assisted synthesis has also been successfully applied to Knoevenagel condensation for preparing 3-substituted coumarins. This approach not only reduces reaction time but also increases product yields [7]. Similarly, ultrasound irradiation techniques have proven useful for synthesizing 3-aryl coumarin derivatives, offering better yields and shorter reaction times compared with classical procedures [7].

Various catalysts have been employed for Knoevenagel condensation, including:

- Cellulose sulfonic acid (CSA): An efficient catalyst for synthesizing 3-substituted coumarins [7]

- Imidazolium-based phosphinite ionic liquid (IL-OPPh₂): Effective for synthesizing 3-substituted coumarin derivatives [7]

- Organic catalysts: Piperidine, ammonia, L-lysine, L-proline, and benzoic acid have all been successfully used, with L-proline-catalyzed reactions offering particularly high yields [7]

The following diagram illustrates the Knoevenagel condensation mechanism and subsequent transformations for creating diverse 3-substituted coumarins:

Synthetic pathways for 3-substituted coumarins via Knoevenagel condensation

Other Synthetic Approaches

Several other synthetic methodologies have been developed for constructing 3-substituted coumarin derivatives:

Pechmann Condensation: This method involves condensation between phenols and β-keto esters in the presence of an acid catalyst. Both homogeneous catalysts (concentrated H₂SO₄, trifluoroacetic acid, Lewis acids) and heterogeneous catalysts (cation-exchange resins, zeolites, magnetic nanoparticles) have been employed [7]. Reactions under microwave and ultrasound irradiation occur faster than conventional methods [7].

Baylis-Hillman Reaction: This strategy utilizes 2-hydroxybenzaldehydes and acrylonitrile in the presence of DABCO to afford 3-substituted coumarin derivatives [7].

Michael Addition Reaction: Applied to the synthesis of 3-aroylcoumarins via reactions of 4-hydroxycoumarins with ynones [7].

Wittig Reaction: Utilized for synthesizing substituted coumarins from salicylaldehydes and stabilized phosphoranes [7].

Vinyl Phosphonium Salt-Mediated Electrophilic Substitution: Employed for synthesizing 4-carboxy(ethyl/methyl) coumarins from resorcinol and vinyl phosphonium salts [7].

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-substituted coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin core. Comprehensive SAR studies have revealed several key patterns:

For Anti-inflammatory Activity:

- Incorporation of benzyl sulfone/sulfoxide moieties at C-3 significantly enhances COX-2 inhibitory activity [2]

- Specific substitutions influence selectivity between COX-1 and COX-2 inhibition [2]

- Compounds with balanced COX-1/COX-2 inhibition profiles demonstrate improved in vivo anti-inflammatory efficacy with reduced side effects [2]

For Anticancer Activity:

- Hydrophobic substituents at C-3 enhance binding to tumor-associated carbonic anhydrases [3]

- Electron-withdrawing groups generally enhance cytotoxic potency [1]

- Bulkier substituents at C-3 can improve selectivity for cancer-associated enzyme isoforms [3] [5]

- Specific substitutions modulate apoptosis induction and cell cycle arrest capabilities [5]

For Antimicrobial Activity:

- Electron-withdrawing groups (chloro, nitro) generally enhance activity against S. aureus compared to electron-donating groups (methoxy) [6]

- Nitro groups at C-6 position increase potency against Gram-positive bacteria [6]

- Meta-substitution on C-3 phenyl ring often optimizes antimicrobial activity [6]

For MAO Inhibitory Activity:

- 3-Phenyl substitution significantly enhances MAO-B inhibition and selectivity for MAO-A [4]

- 4-Phenyl substitution is more effective for MAO-A inhibition [4]

- Specific substitution patterns on the phenyl ring modulate isoform selectivity [4]

The following diagram summarizes the key structure-activity relationships for different biological activities:

Key structure-activity relationships of 3-substituted coumarins

Experimental Protocols and Methodologies

In Vitro Anti-inflammatory Screening

COX Inhibition Assay (ELISA):

- Prepare test compounds at concentrations of 5 µM and 10 µM in suitable solvents

- Use indomethacin as reference standard (5 µM and 10 µM)

- Incubate compounds with COX-1 and COX-2 enzymes under appropriate conditions

- Measure prostaglandin production using ELISA kits

- Calculate inhibition rates using formula: % Inhibition = [(Control - Test)/Control] × 100

- Perform statistical analysis with three independent experiments [2]

TNF-α Production Inhibition in RAW264.7 Macrophages:

- Culture RAW264.7 mouse macrophages in appropriate medium

- Pre-treat cells with test compounds (10 µM) for 1-2 hours

- Stimulate with LPS (1 µg/mL) for 18-24 hours

- Collect cell culture supernatants and measure TNF-α levels using ELISA

- Use dexamethasone as positive control [2]

Cell Viability Assessment (CCK-8 Assay):

- Seed RAW264.7 cells in 96-well plates

- Treat with compounds at concentrations of 2.5, 5, 10, and 20 µM for 24 hours

- Add CCK-8 solution and incubate for 1-4 hours

- Measure absorbance at 450 nm

- Calculate cell viability as percentage of control [2]

Anticancer Activity Evaluation

Cytotoxicity Screening Against HeLa Cells:

- Culture HeLa cells in appropriate medium

- Seed cells in 96-well plates and allow to adhere

- Treat with test compounds at various concentrations (typically 1-100 µM)

- Incubate for 24-72 hours

- Assess cell viability using MTT or similar assay

- Calculate IC₅₀ values from dose-response curves [3]

Carbonic Anhydrase Inhibition Assay:

- Prepare recombinant human CA isoforms (I, II, IX, XII)

- Use acetazolamide as reference inhibitor

- Perform esterase activity assay with 4-nitrophenyl acetate as substrate

- Monitor absorbance change at 348 nm

- Determine IC₅₀ values for test compounds against each isoform [3]

Molecular Docking Studies:

- Obtain crystal structures of target enzymes from Protein Data Bank

- Prepare protein structures by adding hydrogen atoms, optimizing side chains

- Generate 3D structures of coumarin derivatives and minimize energy

- Perform docking simulations using appropriate software (AutoDock, GOLD, etc.)

- Analyze binding modes, interaction patterns, and binding energies [3] [5]

Antimicrobial Screening Protocol

Broth Microdilution Method for MIC Determination:

- Prepare Mueller-Hinton broth according to standard protocols

- Prepare logarithmic dilutions of test compounds (typically 0.25-256 µg/mL)

- Inoculate with standardized bacterial suspensions (5 × 10⁵ CFU/mL)

- Incubate at 35°C for 16-20 hours

- Determine MIC as lowest concentration showing no visible growth

- Include appropriate reference antibiotics and growth controls [6]

Agar Well Diffusion Assay:

- Prepare Mueller-Hinton agar plates

- Swab with standardized bacterial suspensions

- Create wells (6-8 mm diameter) in agar

- Add test compounds at desired concentrations to wells

- Incubate at 35°C for 16-20 hours

- Measure zones of inhibition in millimeters [6]

Conclusion and Future Perspectives

3-substituted coumarin derivatives represent a highly versatile and promising class of compounds with demonstrated potential across multiple therapeutic areas. Their diverse biological activities, favorable safety profiles, and synthetic accessibility position them as valuable scaffolds for drug discovery and development.

Future research directions should focus on:

- Optimizing isoform selectivity for target enzymes through rational drug design

- Exploring combination therapies with existing drugs to enhance efficacy and overcome resistance

- Advancing nanocarrier systems to improve bioavailability and targeted delivery

- Conducting comprehensive ADMET studies to identify promising clinical candidates

- Exploring synergistic effects of hybrid molecules incorporating multiple pharmacophores

References

- 1. Therapeutic Effects of Coumarins with Different Substitution Patterns... [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of 3 - Substituted ... Coumarin [jstage.jst.go.jp]

- 3. Novel 3 - substituted inspire a custom pharmacology... coumarins [pmc.ncbi.nlm.nih.gov]

- 4. New insights into coumarin -based MAO inhibitors for... [news-medical.net]

- 5. Frontiers | A comprehensive review on the potential of coumarin and... [frontiersin.org]

- 6. Investigation of recent advancement in the pharmacological potential of... [link.springer.com]

- 7. One-Pot Synthesis of Coumarin Derivatives | IntechOpen [intechopen.com]

Comprehensive Technical Guide: Biological Significance of Coumarin Acetamide Derivatives

Introduction and Chemical Background

Coumarin acetamide derivatives represent an important class of synthetic compounds that combine the benzopyrone core structure of coumarins with an acetamide functional group. These hybrid molecules have gained significant attention in medicinal chemistry due to their versatile pharmacological profiles and ability to interact with multiple biological targets. The strategic incorporation of the acetamide moiety enhances the drug-like properties of natural coumarin scaffolds, particularly improving target binding affinity and metabolic stability [1].

The fundamental structure consists of a coumarin (1-benzopyran-2-one) nucleus linked to an acetamide group at various positions, most commonly at the C-3, C-6, or C-7 positions of the benzopyrone ring. This molecular architecture allows for extensive structural modification, enabling fine-tuning of electronic properties, steric factors, and hydrophobicity to optimize interactions with biological targets. The synthetic versatility of these compounds has led to the development of numerous derivatives with demonstrated efficacy against various disease pathways, particularly in oncology, neurodegenerative disorders, and metabolic diseases [1] [2].

Synthesis and Experimental Methodologies

Core Synthesis Strategies

The synthesis of coumarin acetamide derivatives typically employs multi-step procedures that first construct the coumarin core followed by incorporation of the acetamide functionality:

Knoevenagel Condensation: This widely used method involves condensation of substituted salicylaldehydes with ethyl acetoacetate in anhydrous ethanol using piperidine as a catalyst to yield 3-acetylcoumarin intermediates. Reaction conditions typically involve room temperature with reaction times ranging from 0.5-2 hours [3].

Vilsmeier-Haack Reaction: 3-Acetylcoumarins can be converted to 3-(coumarin-3-yl)-acrolein derivatives using phosphorus oxychloride (POCI₃) and DMF, with reaction conditions progressing from room temperature to 60-70°C over approximately 5 hours [3].

Click Chemistry Approaches: For triazole-linked acetamide derivatives, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides an efficient method. Typical conditions involve copper sulfate and sodium ascorbate in THF:H₂O or DMF at ambient temperature [1] [4].

Solution-Phase Peptide Coupling: Amide bond formation between coumarin carboxylic acids and amines using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF [5].

Specific Synthetic Protocol: 7-Hydroxycoumarin Acetamide Derivatives

The following detailed protocol is adapted from recent literature for the synthesis of 7-hydroxycoumarin acetamide derivatives with carbonic anhydrase inhibitory activity [6]:

Step 1: Synthesis of 7-Hydroxy-3-acetylcoumarin

- Add salicylaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) to anhydrous ethanol (30 mL)

- Add piperidine (1 mmol) as catalyst and stir at room temperature for 2 hours

- Monitor reaction progress by TLC (ethyl acetate:hexane, 1:3)

- Filter the precipitated solid and wash with cold ethanol

- Recrystallize from ethanol to obtain yellow crystals (85% yield)

Step 2: Acetamide Formation

- Dissolve 7-hydroxy-3-acetylcoumarin (5 mmol) in anhydrous DMF (15 mL)

- Add appropriate amine derivative (6 mmol) and EDCI (6 mmol)

- Add catalytic amount of DMAP (4-dimethylaminopyridine, 0.5 mmol)

- Stir at room temperature under nitrogen atmosphere for 12-16 hours

- Pour reaction mixture into ice-cold water and extract with ethyl acetate

- Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure

- Purify crude product by column chromatography using silica gel and appropriate solvent system

Characterization: Confirm structure using ( ^1H ) NMR, ( ^{13}C ) NMR, IR spectroscopy, and HRMS. Purity can be determined by HPLC (>95%).

Pharmacological Profiles and Biological Activities

Enzyme Inhibition Profiles

Coumarin acetamide derivatives demonstrate significant potency against various enzyme systems relevant to disease pathology. The quantitative inhibition data compiled from recent studies illustrates their promising pharmacological potential [6] [1]:

Table 1: Enzyme Inhibition Profiles of Coumarin Acetamide Derivatives

| Biological Target | Ki Value Range | Most Potent Derivative | Therapeutic Implication |

|---|---|---|---|

| hCA IX | 0.58-3.33 µM | Oxime ether derivative 7d (Ki = 0.58 µM) | Anticancer (hypoxia-targeted) |

| hCA XII | 0.48-2.59 µM | Phenyl hydrazine derivative 8a (Ki = 0.48 µM) | Anticancer |

| AChE | 24.85-132.85 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Alzheimer's disease |

| BChE | 27.17-1,104.36 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Alzheimer's disease |

| hCA I | 483.50-1,243.04 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Glaucoma, epilepsy |

| hCA II | 508.55-1,284.36 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Glaucoma, epilepsy |

| α-Glycosidase | 590.42-1,104.36 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Type 2 diabetes |

| α-Amylase | 55.38-128.63 nM | Coumarin-1,2,3-triazole-acetamide hybrids | Type 2 diabetes |

Anticancer Mechanisms and Signaling Pathways

Coumarin acetamide derivatives exert anticancer effects through multiple mechanisms, with particular significance in gynecological cancers (ovarian, cervical, and endometrial cancers) [7]:

Diagram 1: Multifaceted anticancer mechanisms of coumarin acetamide derivatives targeting key cellular processes and signaling pathways in gynecological cancers.

Key molecular events in their anticancer activity include:

Apoptosis Induction: Mediated through increased intracellular Ca²⁺ levels, ROS generation, reduced mitochondrial membrane potential, downregulation of Bcl-2 and Bcl-xL, and upregulation of Bax, leading to activation of caspases 3 and 9 [7].

Cell Cycle Arrest: Specific derivatives cause G0/G1 phase arrest in ovarian cancer cell lines through modulation of cyclin expression and cyclin-dependent kinase activity [7].

Migration and Invasion Inhibition: Significant reduction of metalloproteinases (MMP-2 and MMP-9) expression, impairing tumor cell migration, invasion, and metastatic potential [7].

Carbonic Anhydrase Inhibition: Selective inhibition of tumor-associated isoforms hCA IX and XII disrupts pH regulation in hypoxic tumor environments, impairing cell survival and invasion [6].

Additional Therapeutic Applications

Beyond their prominent anticancer applications, coumarin acetamide derivatives demonstrate diverse therapeutic potential:

Neurodegenerative Disorders: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition contributes to improved cholinergic transmission, while additional MAO-B inhibitory activity addresses oxidative stress components in Alzheimer's pathology [2].

Antimicrobial Applications: C-3 substituted coumarin derivatives exhibit notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with structure-activity relationship studies indicating enhanced potency with electron-withdrawing substituents [8].

Metabolic Disorders: Significant α-glycosidase and α-amylase inhibition demonstrates potential for managing postprandial hyperglycemia in type 2 diabetes mellitus [1].

Structure-Activity Relationship Analysis

The biological activity of coumarin acetamide derivatives is highly dependent on substitution patterns:

Table 2: Structure-Activity Relationship of Coumarin Acetamide Derivatives

| Structural Feature | Activity Relationship | Optimal Substituents |

|---|---|---|

| C-3 Position | Critical for enzyme inhibition; bulkier substituents enhance CA IX/XII selectivity | Oxime ethers, phenyl hydrazine, 1,2,3-triazole hybrids |

| C-7 Position | Hydroxy or methoxy groups enhance anticancer activity; alkoxy chains improve metabolic stability | Hydroxy, methoxy, propargyloxy |

| Acetamide Linkage | Nitrogen substitution significantly influences target affinity and selectivity | Piperidine, pyrrolidine, benzylpiperidine |

| Ring Substituents | Electron-withdrawing groups enhance antibacterial activity; electron-donating groups reduce potency | Chloro, bromo, nitro (electron-withdrawing) |

| Hybrid Structures | Triazole-spacers between coumarin and acetamide improve dual inhibition profiles | 1,2,3-triazole, 1,2,4-triazole |

Key SAR observations include:

Derivatives with oxime ether functionality at C-3 demonstrate superior hCA IX inhibition (Ki = 0.58 µM for compound 7d) [6]

Phenyl hydrazine derivatives show exceptional hCA XII inhibition (Ki = 0.48 µM for compound 8a) [6]

Coumarin-1,2,3-triazole-acetamide hybrids exhibit balanced multi-target inhibition profiles with potent activity against cholinesterases, carbonic anhydrases, and carbohydrate-metabolizing enzymes [1]

Electron-withdrawing groups at C-6 position enhance antibacterial activity against S. aureus, while electron-donating methoxy groups reduce potency [8]

Molecular Docking and Computational Studies

Computational approaches have provided insights into the molecular interactions governing the biological activity of coumarin acetamide derivatives:

Carbonic Anhydrase Inhibition: Docking studies reveal that potent coumarin acetamide derivatives penetrate the enzyme active site gorge, with the coumarin core establishing π-π interactions with Trp279 at the peripheral anionic site, while the acetamide moiety forms hydrogen bonds with Zn²⁺ coordinating residues [6].

Acetylcholinesterase Inhibition: Molecular docking demonstrates dual binding site interactions, with the coumarin moiety binding to the peripheral anionic site (PAS) and the acetamide group extending toward the catalytic anionic site (CAS), particularly for derivatives containing N-benzylpiperidine fragments [2].

Structure-Based Optimization: Computational models indicate that incorporation of hydrophobic aromatic rings connected through flexible linkers to the acetamide nitrogen enhances binding affinity through additional van der Waals interactions with enzyme subpockets [1] [2].

These computational insights guide rational design of next-generation derivatives with improved target affinity and selectivity profiles.

Conclusion and Future Perspectives

Coumarin acetamide derivatives represent a privileged scaffold in medicinal chemistry with demonstrated efficacy against multiple therapeutic targets. Their significance stems from:

Multitarget Therapeutic Potential: Single molecules capable of simultaneously addressing multiple pathological pathways offer advantages for complex diseases like cancer and neurodegenerative disorders [1] [7].

Favorable Drug-like Properties: The coumarin core provides optimal physicochemical properties, while the acetamide moiety enhances target engagement, resulting in compounds with improved bioavailability profiles [6] [3].

Synthetic Versatility: The scaffold accommodates extensive structural modification, enabling fine-tuning of activity, selectivity, and pharmacokinetic parameters [5] [4].

Future research directions should focus on developing isoform-selective carbonic anhydrase inhibitors with minimal off-target effects, optimizing brain penetration for neurodegenerative applications, and advancing lead candidates through comprehensive preclinical development. The integration of coumarin acetamide derivatives with emerging technologies like nanoparticle-based delivery systems may further enhance their therapeutic potential while minimizing systemic toxicity [7] [8].

References

- 1. Synthesis, characterization, molecular docking, and biological activities... [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular docking studies of coumarin hybrids as potential... [bmcchem.biomedcentral.com]

- 3. Frontiers | Design, synthesis and anticancer activity studies of... [frontiersin.org]

- 4. Overview on developed synthesis procedures of coumarin heterocycles [link.springer.com]

- 5. One-Pot Synthesis of Coumarin | IntechOpen Derivatives [intechopen.com]

- 6. New 7-hydroxycoumarin acetamide as human carbonic... derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A comprehensive review on the potential of coumarin and... [frontiersin.org]

- 8. Investigation of recent advancement in the pharmacological potential of... [link.springer.com]

synthesis protocol for 3-Acetamidocoumarin derivatives

Synthesis of 3-Acetamidocoumarin and Derivatives

The synthesis of this compound derivatives is typically a two-step process, starting from salicylaldehyde and proceeding to the key intermediate, 3-aminocoumarin, which is then functionalized. The workflow below outlines the core pathway described in recent research [1]:

Detailed Experimental Protocol

The following table summarizes the key reaction steps and conditions for synthesizing this compound and its bioactive derivatives [1]:

| Reaction Step | Reagents & Conditions | Temperature & Duration | Product Obtained |

|---|---|---|---|

| Dakin Reaction | Salicylaldehyde (1), N-acetylglycine, Acetic anhydride [1] | 110 °C, 7 hours [1] | This compound (2) [1] |

| Hydrolysis | Compound (2), 50% HCl, Ethanol [1] | 100 °C, 1 hour [1] | 3-Aminocoumarin (3) [1] |

| Acylation | Compound (3), Acid chloride (e.g., isonicotinyl), Triethylamine [1] | Information not specified in search results. | N-acyl-3-aminocoumarin (e.g., 4, 5) [1] |

| Quaternization | N-acyl-3-aminocoumarin (e.g., 4, 5), Substituted benzyl bromides, Dichloromethane (DCM) [1] | Room temperature, 72 hours [1] | Final N-benzylpyridinium salts (e.g., 4a, 5a, 9a-9i) [1] |

Biological Application: Acetylcholinesterase (AChE) Inhibition

The synthesized 3-aminocoumarin-N-benzylpyridinium derivatives were designed as dual-binding site acetylcholinesterase inhibitors (AChEIs), a promising therapeutic strategy for Alzheimer's disease [1].

- Mechanism of Action: The compounds work by simultaneously binding to two sites on the AChE enzyme: the coumarin moiety binds to the Peripheral Anionic Site (PAS), while the N-benzylpyridinium moiety binds to the Catalytic Anionic Site (CAS). This dual interaction is more effective than targeting a single site [1].

- Structure-Activity Relationship (SAR): Biological evaluation revealed key structural factors influencing potency [1]:

- The 6,7-Dimethoxy Substitution: Derivatives with methoxy groups on the coumarin ring (e.g., 9a-9i) showed significantly higher potency than unsubstituted counterparts (e.g., 4a).

- The Linker Length: A direct amide bond between the coumarin and the pyridine ring (n=0 in series 9) yielded more potent inhibitors than a longer -CH₂- linker (n=1 in series 10).

- Benzyl Substituents: Electron-withdrawing groups, particularly fluorine and chlorine at the ortho and meta positions of the benzyl ring, greatly enhanced activity.

Quantitative AChE Inhibitory Activity (IC₅₀)

The table below lists the half-maximal inhibitory concentration (IC₅₀) values for selected compounds, demonstrating their potency in the nanomolar range [1]:

| Compound | R (Coumarin) | Benzyl Substituent (X) | n (Linker) | IC₅₀ (nM) ± SD |

|---|---|---|---|---|

| 9h | OMe | 2,3-di-F | 0 | 1.53 ± 0.01 |

| 9i | OMe | 2,6-di-F | 0 | 2.43 ± 0.18 |

| 9e | OMe | 2-F | 0 | 3.05 ± 0.28 |

| 9f | OMe | 3-F | 0 | 5.04 ± 0.26 |

| 9g | OMe | 4-F | 0 | 5.31 ± 0.38 |

| 9b | OMe | 2-Cl | 0 | 6.03 ± 0.18 |

| 9c | OMe | 3-Cl | 0 | 11.47 ± 0.63 |

| 9a | OMe | H | 0 | 12.48 ± 0.71 |

| 4a | H | H | 0 | 71.88 ± 3.44 |

| 10a | OMe | H | 1 | 1087.7 ± 0.05 |

| Donepezil·HCl (Reference) | – | – | – | 53.51 ± 3.12 |

| Tacrine (Reference) | – | – | – | 190.37 ± 4.55 |

Notes for Researchers

- Intermediate Handling: The synthesis involves strong acid conditions (50% HCl) at elevated temperatures. Standard safety protocols for handling corrosives and heating reactions should be followed.

- Reaction Monitoring: It is recommended to monitor reaction progress using techniques like Thin-Layer Chromatography (TLC).

- Compound Characterization: All final products and key intermediates should be fully characterized by spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry to confirm structure and purity.

- Biological Assay: The cited AChE inhibitory activity was evaluated in vitro using Ellman's method with AChE from Electrophorus electricus (electric eel) [1].

Conclusion

This compound serves as a versatile precursor for synthesizing highly potent dual-binding site AChE inhibitors. The protocol outlined here, particularly for the 6,7-dimethoxy-3-aminocoumarin scaffold conjugated with ortho-fluorinated N-benzylpyridinium moieties, provides a robust pathway for researchers to develop promising candidates for Alzheimer's disease treatment.

Reference List

- Beilstein Journal of Organic Chemistry (2018). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates and their acetylcholinesterase inhibitory activity. This study provides the core synthetic methodology, biological evaluation data, and molecular docking analysis for the described protocol [1].

- Chemsrc (2025). This compound. Contains information on the basic properties and reported biological importance of the core compound [2].

- ChemicalBook (2018). This compound. A chemical supplier page providing basic identifier information (CAS, MFCD, etc.) and commercial availability [3].

References

Comprehensive Application Notes and Protocols: 3-Acetamidocoumarin as Aldose Reductase Inhibitor for Diabetic Complications

Introduction to Aldose Reductase Inhibition in Diabetes Therapy

Diabetes mellitus represents a significant global health challenge, characterized by persistent hyperglycemia that leads to severe complications including neuropathy, retinopathy, nephropathy, and cardiovascular diseases. The polyol pathway has been identified as a key contributor to these diabetic complications, with aldose reductase (AR) serving as the rate-limiting enzyme in this pathway. Under normal glucose concentrations, minimal glucose enters the polyol pathway, but during hyperglycemic conditions, up to 30% of cellular glucose may be shunted through this route [1]. This heightened flux results in sorbitol accumulation, oxidative stress, and NADPH depletion, collectively driving the pathogenesis of diabetic complications [1].

The development of aldose reductase inhibitors (ARIs) has emerged as a promising therapeutic strategy for managing diabetic complications. While several ARIs have been investigated clinically, many have demonstrated limited efficacy or adverse effects such as hepatic toxicity and neuropathy [1]. Natural products and their derivatives have gained attention as potential sources of novel ARIs with improved safety profiles. Among these, coumarin derivatives have shown significant promise as potent ARIs [2]. This application note provides detailed protocols for evaluating 3-acetamidocoumarin and related compounds as potential aldose reductase inhibitors, incorporating both computational and experimental approaches to facilitate drug development efforts.

Mechanism of Action and Pathway Pathology

Polyol Pathway Pathology in Diabetic Complications

The polyol pathway represents a two-step metabolic process that becomes pathologically significant under hyperglycemic conditions. In the first step, aldose reductase reduces glucose to sorbitol using NADPH as a cofactor. The second step involves the conversion of sorbitol to fructose by sorbitol dehydrogenase with simultaneous oxidation of NAD+ to NADH [1]. Under normal physiological conditions, hexokinase phosphorylates most glucose for glycolysis, as it has a much higher affinity for glucose (Km ≈ 0.1 mM) compared to aldose reductase (Km ≈ 100 mM) [3]. However, during hyperglycemia, hexokinase becomes saturated, forcing excess glucose through the polyol pathway and initiating a cascade of detrimental metabolic consequences:

- Sorbitol accumulation: Sorbitol does not diffuse easily across cell membranes, leading to intracellular accumulation that causes osmotic stress and cellular damage [3].

- NADPH depletion: The aldose reductase reaction consumes NADPH, compromising the regeneration of glutathione, a critical cellular antioxidant [1].

- Oxidative stress: The sorbitol dehydrogenase reaction generates NADH, which can contribute to reactive oxygen species production through NADH oxidase activity [1].

- Pseudohypoxia: The altered NAD+/NADH ratio creates a state of pseudohypoxia, activating damaging signaling pathways [3].

- Advanced glycation end products: Fructose and its metabolites are more potent glycating agents than glucose, accelerating the formation of advanced glycation end products [3].

This compound Inhibition Mechanism

Coumarin derivatives, including this compound, represent a promising class of aldose reductase inhibitors with potential for managing diabetic complications. Recent studies indicate that coumarins exhibit diverse inhibition mechanisms against aldose reductase:

- Noncompetitive inhibition: Some coumarin derivatives such as auraptene function as noncompetitive inhibitors, binding to allosteric sites outside the enzyme's active center [2]. This binding induces conformational changes that reduce enzyme activity without competing directly with the substrate.

- Competitive inhibition: Other coumarins like isopimpinellin act as competitive inhibitors, binding directly to the active site and preventing substrate access [2].

- Mixed inhibition: Certain coumarin derivatives including marmesin demonstrate mixed inhibition characteristics, combining elements of both competitive and noncompetitive mechanisms [2].

The following diagram illustrates the polyol pathway and the mechanism of aldose reductase inhibition by this compound derivatives:

Figure 1: Polyol Pathway in Diabetic Complications and Inhibition by this compound Derivatives. Under hyperglycemic conditions, glucose flux through the polyol pathway increases, leading to sorbitol accumulation, NADPH depletion, and fructose-mediated advanced glycation end products (AGEs). This compound derivatives inhibit aldose reductase through competitive or non-competitive mechanisms, potentially reducing pathway-associated damage.

Computational Evaluation Protocols

Molecular Docking and Virtual Screening

Objective: To identify potential coumarin-based aldose reductase inhibitors through structure-based virtual screening and characterize their binding modes.

Methodology:

Protein Preparation:

- Retrieve the 3D crystal structure of human aldose reductase (e.g., PDB ID: 3S3G) from the Protein Data Bank.

- Process the protein structure using UCSF Chimera v1.10.2 or similar software: remove water molecules, add hydrogen atoms, assign partial charges, and correct for missing atoms or residues [4].

- Define the binding site based on known catalytic residues (Tyr48, His110, Trp111) [4].

Ligand Preparation:

- Obtain 3D structures of this compound and related derivatives from databases like PubChem or create them using chemical sketching tools.

- Optimize ligand geometries using molecular mechanics force fields (MMFF94 or similar).

- Generate possible tautomers and protonation states at physiological pH (7.4).

Virtual Screening:

- Employ docking software such as AutoDock Vina, AutoDock 4, or Glide (Schrödinger) [4].

- Set the search space to encompass the entire active site of aldose reductase.

- Use a standardized docking protocol with appropriate scoring functions.

- Validate the docking protocol by redocking the native ligand and calculating root-mean-square deviation (RMSD) between docked and crystallographic poses; acceptable RMSD < 2.0 Å.

Data Analysis:

- Rank compounds based on docking scores (binding affinity estimates).

- Analyze binding poses for key interactions: hydrogen bonds, π-π stacking, hydrophobic contacts, and salt bridges.

- Select top candidates for further analysis based on binding affinity and interaction quality.

Molecular Dynamics Simulations

Objective: To evaluate the stability of protein-ligand complexes and validate binding modes observed in docking studies.

Methodology:

System Setup:

- Solvate the protein-ligand complex in a cubic water box with a minimum 10 Å distance between the protein and box edge.

- Add ions to neutralize system charge and simulate physiological salt concentration (e.g., 150 mM NaCl).

- Use appropriate water models (TIP3P or SPC/E) and force fields (AMBER, CHARMM, or GROMOS).

Simulation Parameters:

- Perform energy minimization using steepest descent algorithm until convergence (< 1000 kJ/mol/nm).

- Equilibrate the system in NVT and NPT ensembles for 100-500 ps each.

- Run production simulations for 50-100 ns at constant temperature (300 K) and pressure (1 bar) using coupling algorithms.

- Apply periodic boundary conditions and particle mesh Ewald method for long-range electrostatics.

Trajectory Analysis:

- Calculate root-mean-square deviation (RMSD) of protein backbone and ligand heavy atoms to assess stability.

- Determine root-mean-square fluctuation (RMSF) of residue positions to identify flexible regions.

- Compute protein-ligand interaction fingerprints throughout the simulation timeline.

- Analyze hydrogen bonding occupancy and distance dynamics for key interactions.

Binding Free Energy Calculations:

- Employ Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods on simulation snapshots.

- Decompose binding energy contributions by residue to identify hotspot interactions.

- Compare calculated binding affinities with experimental data when available.

Table 1: Key Parameters for Molecular Dynamics Simulations of Aldose Reductase-Inhibitor Complexes

| Parameter | Setting | Rationale |

|---|---|---|

| Force Field | AMBER ff14SB/GAFF | Accurate for protein-organic molecule systems |

| Water Model | TIP3P | Balanced accuracy and computational efficiency |

| Temperature Control | Berendsen or Nosé-Hoover | Stable temperature coupling |

| Pressure Control | Parrinello-Rahman | Maintain constant pressure |

| Simulation Time | 50-100 ns | Sufficient for conformational sampling |

| Time Step | 2 fs | Adequate for numerical stability |

| Constraint Algorithm | LINCS | Allows 2 fs time step |

Experimental Validation Protocols

Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against aldose reductase.

Materials:

- Aldose reductase enzyme (purified from human or rat tissues, or recombinant)

- This compound test compounds dissolved in DMSO (final DMSO concentration < 1%)

- NADPH (0.3 mM working concentration)

- DL-glyceraldehyde or other appropriate substrate (1.25 mM)

- Lithium sulfate (0.6 mM)

- Phosphate buffer (100 mM, pH 6.2)

- 96-well microplate reader capable of measuring absorbance at 340 nm

Methodology:

Prepare reaction mixtures in 96-well plates with a total volume of 200 μL per well:

- 30 μL aldose reductase solution

- Varying concentrations of test compound (typically 0-100 μM)

- 0.3 mM NADPH

- 1.25 mM DL-glyceraldehyde as substrate

- 0.6 mM lithium sulfate

- 100 mM phosphate buffer, pH 6.2 [5]

Include appropriate controls:

- Negative control: All components except test compound (vehicle only)

- Positive control: Known aldose reductase inhibitor (e.g., epalrestat, quercetin)

- Blank: All components except enzyme

Pre-incubate the reaction mixture (excluding substrate) for 10 minutes at 37°C.

Initiate the reaction by adding substrate and immediately monitor NADPH consumption by measuring absorbance at 340 nm for 10 minutes at 37°C.

Calculate inhibition percentage using the formula:

where Asample represents activity with inhibitor and Acontrol represents activity without inhibitor [5].

Determine IC₅₀ values by nonlinear regression analysis of inhibition curves (inhibition % vs. log[inhibitor]) using software such as GraphPad Prism.

Enzyme Kinetics and Mechanism Studies

Objective: To characterize the inhibition mode and determine inhibition constants (Kᵢ) for this compound derivatives.

Methodology:

Perform enzyme activity assays as described in section 4.1, but with varying substrate concentrations (e.g., 0.1-5.0 × Kₘ) at multiple fixed inhibitor concentrations.

Measure initial reaction rates for each substrate-inhibitor combination.

Analyze kinetic data using Lineweaver-Burk plots (1/v vs. 1/[S]) or direct fit to appropriate inhibition models:

- Competitive inhibition: ( v = \frac{V_{max}[S]}{K_m(1 + [I]/K_i) + [S]} )

- Noncompetitive inhibition: ( v = \frac{V_{max}[S]}{(K_m + [S])(1 + [I]/K_i)} )

- Uncompetitive inhibition: ( v = \frac{V_{max}[S]}{K_m + [S](1 + [I]/K_i)} )

- Mixed inhibition: ( v = \frac{V_{max}[S]}{K_m(1 + [I]/K_i) + [S](1 + [I]/\alpha K_i)} ) [5]

Identify the inhibition mechanism by assessing which model best fits the data based on statistical criteria (e.g., R² values, F-test).

Determine Kᵢ values from secondary plots of slope or intercept vs. inhibitor concentration, or by global fitting of the data to the appropriate equation.

The following workflow diagram illustrates the complete experimental pipeline for evaluating this compound derivatives as aldose reductase inhibitors:

Figure 2: Comprehensive Workflow for Evaluating this compound as Aldose Reductase Inhibitor. The pipeline integrates computational approaches (yellow), experimental validation (green), and development phases (blue) to identify and optimize potential aldose reductase inhibitors for diabetic complications.

Data Analysis and Interpretation

Computational Results Assessment

Binding Affinity and Interaction Analysis:

- Docking Scores: Compare docking scores of this compound derivatives with known inhibitors. Compounds with scores ≤ -9.0 kcal/mol typically demonstrate promising binding affinity [4].

- Key Interactions: Identify specific interactions with catalytically important residues:

- Hydrogen bonds with Tyr48, His110, Trp111

- Hydrophobic interactions with Trp20, Trp111, Phe122

- π-π stacking with aromatic residues in the active site

- Structural Features: Correlate structural elements of coumarin derivatives with binding affinity:

- Effect of acetamido substitution at position 3

- Impact of additional ring substitutions on potency

- Role of hydrophobic moieties in enhancing binding

Molecular Dynamics Validation:

- Complex Stability: Assess RMSD values of protein-ligand complexes; stable complexes typically show RMSD < 2.5 Å after equilibration.

- Interaction Persistence: Evaluate the occupancy of key hydrogen bonds (>75% occupancy indicates stable interactions).

- Binding Free Energy: MM/PBSA calculations providing ΔGbind values more negative than -25 kcal/mol suggest strong binding [2].

- Residue Energy Decomposition: Identify individual residues contributing significantly to binding energy.

Table 2: Representative Data for Coumarin-Based Aldose Reductase Inhibitors

| Compound | IC₅₀ (μM) | Inhibition Mode | Kᵢ (μM) | Docking Score (kcal/mol) | MM/PBSA ΔG (kcal/mol) |

|---|---|---|---|---|---|

| Auraptene | 1.43 ± 0.14 | Noncompetitive | 1.84 | -10.2 | -34.88 |

| Marmesin | 3.80 ± 0.10 | Mixed | 2.32 | -9.5 | -29.40 |

| Isopimpinellin | 5.71 ± 0.80 | Competitive | 1.83 | -8.7 | -20.31 |

| Quercetin (control) | 2.50 ± 0.31 | ND | ND | -9.1 | -25.15 |

| Epalrestat (control) | 0.12 ± 0.01* | ND | ND | -11.3 | -42.70 |

Data compiled from recent studies on coumarin derivatives [2] [3]. *Value for epalrestat from rhodanine-3-acetamide study [3]. ND = Not Determined in cited studies.

Experimental Data Interpretation

Potency Assessment:

- IC₅₀ Values: Compounds with IC₅₀ < 10 μM are considered promising candidates for further development [2].

- Selectivity Profile: Evaluate selectivity over related enzymes (e.g., aldehyde reductase ALR1). Ideal candidates should show >10-fold selectivity for ALR2 over ALR1 [3].

- Structure-Activity Relationships (SAR):

- Map the effect of different substituents on the coumarin core

- Identify essential pharmacophoric elements for aldose reductase inhibition

- Guide lead optimization efforts for improved potency and selectivity

Mechanism Elucidation:

- Inhibition Mode: Determine whether compounds are competitive, noncompetitive, uncompetitive, or mixed inhibitors.

- Binding Site Analysis: Correlate kinetic mechanism with computational predictions of binding location.

- Allosteric Effects: Identify potential allosteric modulators that may offer advantages in specificity.

Regulatory Considerations and Non-clinical Safety Assessment

The development of this compound as a potential therapeutic agent requires adherence to regulatory guidelines for non-clinical safety assessment. The following considerations should be addressed:

Good Laboratory Practice (GLP): Conduct mandatory non-clinical studies in compliance with GLP regulations to ensure data quality and integrity [6].

Safety Pharmacology: Assess effects on major organ systems (cardiovascular, central nervous, respiratory) prior to human trials.

Toxicology Studies:

- Acute toxicity: Single-dose studies in two mammalian species

- Repeated-dose toxicity: 14-day to 90-day studies depending on proposed clinical duration

- Genotoxicity: Ames test and in vitro mammalian cell assays

- Reproductive toxicity: Segment I and II studies before large-scale clinical trials [6]

Pharmacokinetics:

- Absorption, distribution, metabolism, and excretion (ADME) profiles

- Bioavailability and half-life determination

- Metabolite identification and characterization

Investigational New Drug (IND) Application:

- Compile all non-clinical data, manufacturing information, and clinical protocols

- Obtain regulatory approval before initiating human clinical trials [6]

Conclusion and Future Perspectives

This compound represents a promising structural scaffold for the development of novel aldose reductase inhibitors to address diabetic complications. The integrated computational and experimental protocols outlined in this application note provide a comprehensive framework for evaluating these compounds. Key advantages of the coumarin scaffold include synthetic accessibility, structural diversity for optimization, and potentially favorable safety profiles compared to existing ARIs.

Future development efforts should focus on:

- Lead Optimization: Systematic modification of the coumarin core to enhance potency, selectivity, and drug-like properties.

- ADMET Profiling: Comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity characteristics.

- In Vivo Validation: Evaluation of efficacy in relevant animal models of diabetic complications.

- Formulation Development: Optimization of delivery systems to ensure adequate exposure at target tissues.

The continued investigation of this compound derivatives as aldose reductase inhibitors holds significant promise for addressing the unmet medical need in preventing and treating diabetic complications.

References

- 1. Frontiers | Targeting aldose using natural African... reductase [frontiersin.org]

- 2. Multi-pronged approaches to the mechanism-based inactivation of... [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodanine- 3 -acetamide derivatives as aldose and aldehyde... [bmcchem.biomedcentral.com]

- 4. Frontiers | Exploring potent aldose for... reductase inhibitors [frontiersin.org]

- 5. mechanism of pterostilbene and pinostilbene on Inhibitory ... aldose [pubs.rsc.org]

- 6. Non-clinical studies in the process of new drug development - Part II... [pmc.ncbi.nlm.nih.gov]

using 3-Acetamidocoumarin in anticancer drug development

Chemical Profile of 3-Acetamidocoumarin

The table below summarizes the key identifiers and physical properties of this compound as a commercial compound [1] [2].

| Property | Description |

|---|---|

| CAS Number | 779-30-6 [1] [2] |

| Molecular Formula | C₁₁H₉NO₃ [1] [2] |

| Molecular Weight | 203.19 g/mol [1] |

| IUPAC Name | N-(2-oxo-2H-chromen-3-yl)acetamide [1] [2] |

| Melting Point | 205-207 °C [1] |

| Form | White to light yellow or light orange powder/crystal [1] |

| Purity | Available at ≥98.0% (GC) [2] |

Coumarins as Anticancer Agents

Coumarins are a privileged scaffold in medicinal chemistry, noted for their diverse biological activities and low toxicity [3]. Their structural versatility allows them to interact with various biological targets through hydrophobic interactions, pi-stacking, and hydrogen bonding [3].

- 3-Substituted coumarins, in particular, are a major focus of research due to their potent biological applications [3].

- Mechanisms of Action: Reported anticancer mechanisms of synthetic and natural coumarin derivatives include:

Application Notes & Protocols

While a direct protocol for this compound is not established, its primary application in research is as a synthetic intermediate. The following workflow outlines a general approach for using it in anticancer drug discovery, based on common practices in medicinal chemistry.

Detailed Protocol Steps

1. Hydrolysis to 3-Aminocoumarin

- Objective: Convert the acetamido group (-NHCOCH₃) to an amino group (-NH₂), which is more reactive and serves as a handle for further chemical modifications [6].

- Reported Procedure [6]:

- Reaction: Heat this compound with a 50% HCl solution in ethanol.

- Conditions: React at 100°C for approximately 1 hour.

- Work-up: Cool, neutralize, and isolate the resulting 3-Aminocoumarin via filtration or extraction.

2. Synthesis of Novel Derivatives

- Strategy: Use molecular hybridization to conjugate the 3-Aminocoumarin scaffold with other pharmacophores (active molecular fragments) known for anticancer activity [4] [6].

- General Method (Amide Bond Formation) [6]:

- Activation: Treat a carboxylic acid (e.g., a pyridinyl carboxylic acid) with oxalyl chloride to form an acid chloride.

- Coupling: React the acid chloride with 3-Aminocoumarin in an anhydrous solvent (e.g., dichloromethane, DCM).

- Base: Use a base like triethylamine to scavenge the generated HCl.

- Isolation: Purify the product, an N-acyl-3-aminocoumarin derivative, using standard techniques like column chromatography.

3. In Vitro Anticancer Screening

- Assay: Use the MTT assay to evaluate the antiproliferative activity of synthesized compounds [4].

- Procedure Summary:

- Plate cells: Seed cancer cell lines (e.g., A549 lung cancer, KB oral epidermoid carcinoma, MCF-7 breast cancer) in 96-well plates.

- Treat: Expose cells to a range of concentrations of the test compounds for 24-72 hours.

- Incubate with MTT: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to cells.

- Measure: Dissolve the formed formazan crystals in DMSO and measure the absorbance at 570 nm. Viability is proportional to absorbance.

- Data Analysis: Calculate IC₅₀ values (concentration that inhibits 50% of cell growth). Compare activity against normal cell lines (e.g., HUVEC, LO2) to assess selectivity [4].

4. Investigation of Mechanism of Action For active compounds, further experiments can elucidate the mechanism:

- Apoptosis Assay: Use flow cytometry with Annexin V-FITC/PI staining to detect early and late apoptotic cells [4].

- Cell Migration/Invasion Assay: Use a Transwell chamber coated with Matrigel to assess the compound's ability to inhibit metastasis [4].

- Western Blot Analysis: Investigate effects on key signaling pathways. For example, a compound might show downregulation of phosphorylated AKT (p-AKT), indicating inhibition of the PI3K/AKT pathway, a known oncogenic driver [4] [5].

Pathway Logic for Target Validation

The diagram below illustrates the logical flow for experimentally validating a hypothesized mechanism of action for a novel coumarin derivative, focusing on the PI3K/AKT pathway.

Key Considerations for Researchers

- Start with a Strong Rationale: Use molecular hybridization to design derivatives that leverage the coumarin core's known low toxicity and ability to target multiple pathways [4] [3].

- Focus on Key Pathways: The PI3K/AKT/mTOR pathway is a critical and frequently dysregulated oncogenic driver; it is a high-value target for novel coumarin-based compounds [5].

- Prioritize Selectivity: Always screen promising compounds against non-cancerous human cell lines early in the development process to identify selective agents and minimize potential off-target toxicity [4].

References

- 1. - 3 | 779-30-6 ACETAMIDOCOUMARIN [chemicalbook.com]

- 2. - 3 98.0+%, TCI America™ | Fisher Scientific Acetamidocoumarin [fishersci.ca]

- 3. Frontiers | Syntheses, reactivity, and biological applications of... [frontiersin.org]

- 4. Frontiers | Design, synthesis and anticancer activity studies of... [frontiersin.org]

- 5. PI 3 K/AKT/mTOR signaling transduction pathway and targeted... [molecular-cancer.biomedcentral.com]

- 6. BJOC - Synthesis of -aminocoumarin-N-benzylpyridinium conjugates... [beilstein-journals.org]

Comprehensive Application Notes: Methods for Coupling 3-Acetamidocoumarin with Other Pharmacophores

Introduction to 3-Acetamidocoumarin as a Versatile Chemical Platform

This compound (CAS: 779-30-6) represents a highly functionalized heterocyclic building block that has gained significant importance in medicinal chemistry and drug development. This specialized coumarin derivative features both the privileged coumarin scaffold and an acetamido directing group at the C3 position, making it particularly valuable for constructing complex molecular architectures through various coupling strategies. The compound has demonstrated diverse physiological effects and has been investigated for multiple therapeutic applications, including treatment of burns, brucellosis-rheumatic diseases, and cancer [1]. The presence of both hydrogen bond acceptor (carbonyl groups) and donor (N-H) sites within its molecular framework enables specific interactions with biological targets, while its synthetic accessibility makes it an attractive starting point for structural diversification [2].

The growing interest in 3-substituted coumarin derivatives stems from their enhanced biological profiles and versatile chemical reactivity. As noted in recent literature, "Increased interest on 3-substituted coumarins was observed, due to their biologically relevant applications in medicine and chemical biology" [2]. The acetamido group at the C3 position serves not only as a potential pharmacophore but also as a traceless directing group in metal-catalyzed C–H activation reactions, enabling efficient coupling with various synthetic partners without requiring additional protection/deprotection steps [3]. This application note provides detailed protocols and strategic insights for coupling this compound with other pharmacophores to develop novel therapeutic candidates with enhanced properties.

Chemical Profile and Key Properties of this compound

Structural Characteristics

The chemical structure of this compound consists of a benzopyrone core system with an acetamido substituent at the C3 position. This arrangement creates a conjugated system that influences both the chemical reactivity and photophysical properties of the molecule. The structure exhibits planar characteristics in the coumarin core while the acetamido group provides rotational flexibility, allowing adaptation to various biological target sites.

Physicochemical Properties

Table 1: Fundamental Properties of this compound

| Property | Value/Specification | Reference |

|---|---|---|

| Melting Point | 205-207 °C (lit.) | [4] [1] |

| Boiling Point | 482.0 ± 45.0 °C (Predicted) | [4] |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 245.3ºC | [1] |

| pKa | 12.73 ± 0.20 (Predicted) | [4] |

| Physical Form | Powder to crystal | [4] |

| Color | White to light yellow to light orange | [4] |

The relatively high melting point indicates strong intermolecular interactions in the solid state, primarily through hydrogen bonding involving the acetamido group and carbonyl functionalities. The predicted pKa of approximately 12.73 suggests limited acidity under physiological conditions, with the proton at the N-position being relatively non-acidic. The compound's density and boiling point are characteristic of fused heterocyclic systems with limited conformational flexibility [4] [1].

Spectral Properties and Identification

- SMILES: CC(=O)NC₁=CC₂=CC=CC=C₂OC₁=O

- InChI Key: XJYLCCJIDYSFMB-UHFFFAOYSA-N

- MDL Number: MFCD00075556 [5] [6]

These identifiers facilitate compound tracking in chemical databases and provide references for spectroscopic characterization. The defined stereochemical centers and functional group arrangement contribute to unique spectroscopic signatures that aid in reaction monitoring and purity assessment.

Biological Relevance and Synthetic Applications

Therapeutic Potential

This compound derivatives exhibit multifaceted biological activities that make them valuable scaffolds in drug discovery. The compound's inherent physiological effects have been exploited for various therapeutic applications, particularly in the treatment of burns, brucellosis-rheumatic diseases, and cancer [1]. The coumarin core structure is recognized as a privileged scaffold in medicinal chemistry, frequently occurring in natural products and bioactive molecules with diverse biological characteristics including antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial activities [2].

The versatile binding capabilities of the coumarin structure enable interactions with various biological targets through hydrophobic interactions, π-stacking, hydrogen bonding, and dipole-dipole interactions. This adaptability explains the broad therapeutic potential observed for coumarin derivatives across multiple target classes. Several coumarin-based drugs have received FDA approval, including anticoagulants such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon, as well as trioxsalen for vitiligo treatment and esculin for hemorrhoids [2].

Strategic Advantages in Molecular Design

The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system enable selective modifications for introducing pertinent functional groups or constructing additional cyclic architectures. This flexibility allows medicinal chemists to fine-tune the biological and physicochemical properties of coumarin derivatives for specific therapeutic applications. The 3-acetamido substituent, in particular, serves as both a functional handle for further derivatization and a directing element in metal-catalyzed transformations, significantly expanding the synthetic utility of this building block [2].

The commercial availability and relatively low cost of starting materials for synthesizing this compound contribute to its attractiveness as a platform for library development. Various classical synthetic methods, including Knoevenagel, Perkin, Pechmann, Wittig, Claisen, and Reformatsky reactions, have been adapted for the preparation of coumarin derivatives, providing multiple strategic options for accessing this important scaffold [2].

Rh(III)-Catalyzed C–H Activation Protocol for Pyrrolo-Coumarin Synthesis

Reaction Overview and Mechanism